molecular formula C11H8Cl2N2O2 B13727197 Methyl 2,7-Dichloroquinazoline-4-acetate

Methyl 2,7-Dichloroquinazoline-4-acetate

Cat. No.: B13727197
M. Wt: 271.10 g/mol
InChI Key: FLNCMUKCBZXFKK-UHFFFAOYSA-N
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Description

Methyl 2,7-Dichloroquinazoline-4-acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with methyl acetate under specific conditions. One common method involves the use of a metal-catalyzed reaction, where a transition metal catalyst such as palladium or copper is employed to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally benign solvents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-Dichloroquinazoline-4-acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological and chemical properties. For example, oxidation can yield quinazoline-4-acetate derivatives with hydroxyl or carbonyl groups, while substitution can produce derivatives with alkyl or aryl groups .

Mechanism of Action

The mechanism of action of Methyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial and viral replication . The exact molecular targets and pathways involved depend on the specific derivative of the compound and its intended application .

Comparison with Similar Compounds

Methyl 2,7-Dichloroquinazoline-4-acetate can be compared with other similar quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

methyl 2-(2,7-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-10(16)5-9-7-3-2-6(12)4-8(7)14-11(13)15-9/h2-4H,5H2,1H3

InChI Key

FLNCMUKCBZXFKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl

Origin of Product

United States

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